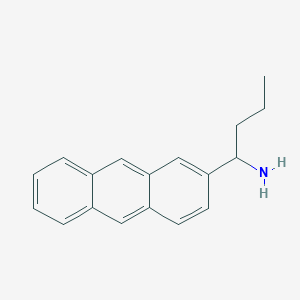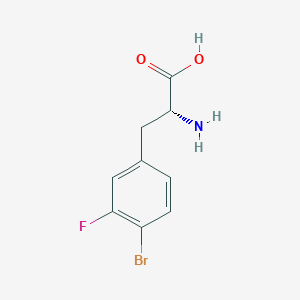
(R)-2-Amino-3-(4-bromo-3-fluorophenyl)propanoicacidhcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both bromine and fluorine atoms in the aromatic ring enhances its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-3-fluoroaniline.
Formation of the Intermediate: The aniline is subjected to a series of reactions, including bromination and fluorination, to introduce the desired substituents on the aromatic ring.
Amino Acid Formation: The intermediate is then converted into the corresponding amino acid through a Strecker synthesis, which involves the reaction of the intermediate with potassium cyanide and ammonium chloride.
Hydrochloride Salt Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the aromatic ring or the amino group, resulting in the formation of various reduced derivatives.
Substitution: The bromine and fluorine atoms on the aromatic ring make it susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced aromatic derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structure and the nature of its interactions with target molecules.
相似化合物的比较
Similar Compounds
- ®-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride
- ®-2-Amino-3-(4-bromo-3-chlorophenyl)propanoic acid hydrochloride
- ®-2-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride
Uniqueness
®-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride is unique due to the specific combination of bromine and fluorine atoms on the aromatic ring. This combination can result in distinct chemical and biological properties, such as enhanced reactivity and potential therapeutic effects, compared to similar compounds with different substituents.
属性
分子式 |
C9H9BrFNO2 |
|---|---|
分子量 |
262.08 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(4-bromo-3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI 键 |
KNQZVZHVJCIMTL-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)Br |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



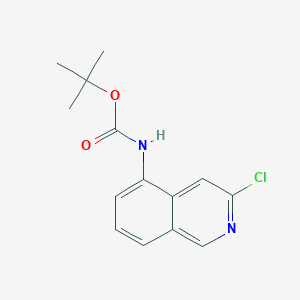

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B13056856.png)
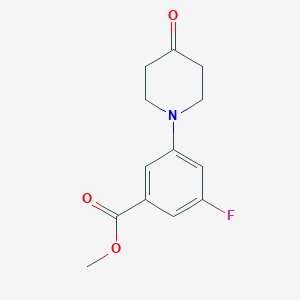


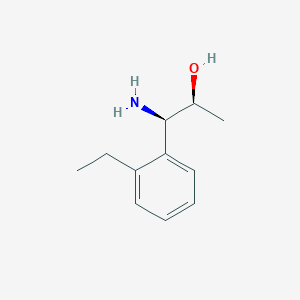
![4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13056891.png)

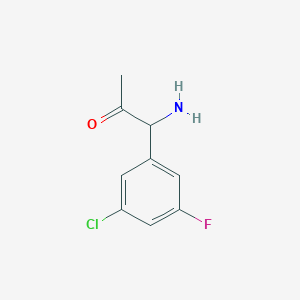
![2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B13056901.png)

